molecular formula C12H8FNO3 B5802138 2-(4-fluorophenyl)-5-(2-nitrovinyl)furan

2-(4-fluorophenyl)-5-(2-nitrovinyl)furan

Cat. No. B5802138
M. Wt: 233.19 g/mol
InChI Key: OMLSYONLCFBYLS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-5-(2-nitrovinyl)furan, commonly known as FNF, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical and biological properties. FNF belongs to the class of furan derivatives, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of FNF is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. FNF has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. FNF has also been shown to activate the p38 MAPK pathway, which plays a role in inflammation and apoptosis.
Biochemical and Physiological Effects:
FNF has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. FNF also inhibits the expression of COX-2, which is involved in inflammation. In addition, FNF has been found to induce apoptosis in cancer cells by activating caspases. It also inhibits the migration and invasion of cancer cells by downregulating MMPs. FNF has also been shown to possess antiviral activity by inhibiting the replication of the influenza virus.

Advantages and Limitations for Lab Experiments

FNF has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed using NMR and mass spectrometry. FNF is also stable under normal laboratory conditions and can be stored for several months. However, FNF has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to use in certain assays. Additionally, FNF has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

For the study of FNF include the development of FNF derivatives, investigation of in vivo effects, and potential therapeutic applications.

Synthesis Methods

The synthesis of FNF involves the reaction of 4-fluorobenzaldehyde with nitroethene in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of FNF is around 60%, and the purity is confirmed using NMR and mass spectrometry.

Scientific Research Applications

FNF has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. FNF has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, FNF has been shown to possess antiviral activity against the influenza virus.

properties

IUPAC Name

2-(4-fluorophenyl)-5-[(E)-2-nitroethenyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-3-1-9(2-4-10)12-6-5-11(17-12)7-8-14(15)16/h1-8H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLSYONLCFBYLS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-5-[(E)-2-nitroethenyl]furan

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